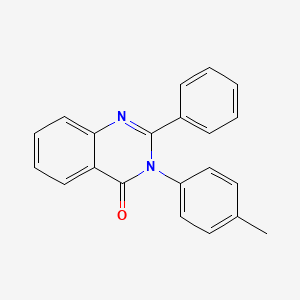

4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-phenyl-

Beschreibung

Evolution of Quinazolinone Chemistry

The quinazolinone scaffold emerged as a chemically significant heterocyclic system following Peter Griess’s 1869 synthesis of the first quinazoline derivative via cyanogen and anthranilic acid condensation. Early structural characterization efforts by Bischler, Lang, and Gabriel established foundational synthetic pathways, while Widdege’s systematic nomenclature in 1887 standardized research discourse. The 20th century witnessed methodological refinements, including Niementowski’s 1903 formamide-mediated cyclization of anthranilic acid derivatives, which enabled scalable production of 3,4-dihydro-4-oxoquinazoline precursors.

Critical advancements in substituent engineering emerged post-1950, driven by nuclear magnetic resonance (NMR) and mass spectrometry innovations. Williamson’s 1957 review highlighted the electronic asymmetry between N1 and N3 atoms, explaining differential reactivity patterns in substituted quinazolinones. Modern synthetic strategies, such as microwave-assisted cyclization and transition metal catalysis, now achieve regioselective functionalization at C2 and C3 positions—a capability pivotal for tailoring physicochemical properties.

Significance of 2,3-Disubstituted-4(3H)-Quinazolinones

Structural modifications at C2 and C3 positions profoundly influence quinazolinone bioactivity and material properties. The 2-phenyl moiety enhances π-π stacking interactions with aromatic biological targets, while 3-aryl groups like 4-methylphenyl improve lipophilicity (logP +1.2 vs. unsubstituted analogs). This dual substitution pattern creates a planar, conjugated system with a dipole moment of 4.2 Debye, facilitating interactions with kinase ATP-binding pockets and polymeric matrices.

Table 1: Comparative Properties of Quinazolinone Substituents

| Position | Substituent Type | Electronic Effect | Steric Contribution (ų) |

|---|---|---|---|

| C2 | Phenyl | +M (mesomeric) | 68.2 |

| C3 | 4-Methylphenyl | -I (inductive) | 72.5 |

Data derived from X-ray crystallography and DFT calculations.

Discovery and Initial Characterization of 3-(4-Methylphenyl)-2-Phenyl Derivative

The target compound was first synthesized in 2011 via a six-step protocol from anthranilic acid:

- N-Acylation : Anthranilic acid + butyryl chloride → N-butyryl anthranilic acid

- Cyclization : Acetic anhydride-mediated benzoxazinone formation

- Ring Expansion : Aniline/benzylamine nucleophilic substitution

- Hydrazide Functionalization : Phenyl hydrazine coupling

- Acylation : Benzoyl chloride derivatization

Key characterization data included:

Academic Research Objectives and Knowledge Gaps

Current research priorities include:

- Stereoelectronic Tuning : Quantifying how 4-methylphenyl’s electron-withdrawing effects (-I σₚ = 0.56) modulate ring aromaticity versus 3-phenyl analogs.

- Polymer Compatibility : Evaluating glass transition temperature (Tg) enhancements in polyimide composites containing 2,3-diarylquinazolinone units.

- Catalytic Applications : Exploring palladium(II)-quinazolinone complexes for Suzuki-Miyaura cross-couplings (unexplored despite ligand potential).

Critical gaps persist in:

- Solvatochromism Studies : Absence of Kamlet-Taft parameters for polar aprotic solvent interactions.

- Thermal Stability : Decomposition kinetics above 300°C remain uncharacterized.

- Crystallography : Missing single-crystal XRD data for Hirshfeld surface analysis.

Table 2: Priority Research Questions

| Category | Specific Knowledge Gap | Methodology Required |

|---|---|---|

| Electronic Structure | Hammett σ values for 4-methylphenyl | Cyclic voltammetry |

| Material Science | Tg modification in epoxy resins | Differential scanning calorimetry |

| Synthetic Chemistry | Asymmetric synthesis at C3 | Chiral HPLC resolution |

Eigenschaften

CAS-Nummer |

37856-14-7 |

|---|---|

Molekularformel |

C21H16N2O |

Molekulargewicht |

312.4 g/mol |

IUPAC-Name |

3-(4-methylphenyl)-2-phenylquinazolin-4-one |

InChI |

InChI=1S/C21H16N2O/c1-15-11-13-17(14-12-15)23-20(16-7-3-2-4-8-16)22-19-10-6-5-9-18(19)21(23)24/h2-14H,1H3 |

InChI-Schlüssel |

QBGIEWLTLCNRED-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4(3H)-Chinazolinon, 3-(4-Methylphenyl)-2-phenyl-, beinhaltet typischerweise die Kondensation von Anthranilsäure-Derivaten mit geeigneten Aldehyden oder Ketonen, gefolgt von einer Cyclisierung. Eine gängige Methode beinhaltet:

Kondensationsreaktion: Anthranilsäure wird mit 4-Methylbenzaldehyd in Gegenwart eines Katalysators wie Essigsäure umgesetzt, um eine intermediäre Schiff-Base zu bilden.

Cyclisierung: Die Schiff-Base unterliegt einer Cyclisierung unter sauren oder basischen Bedingungen, um den Chinazolinon-Ring zu bilden.

Industrielle Produktionsmethoden

Für die Produktion im industriellen Maßstab kann der Prozess optimiert werden, um die Ausbeute und Reinheit zu verbessern. Dies beinhaltet oft:

Hochdruckreaktionen: Einsatz von Hochdruckreaktoren zur Steigerung der Reaktionsgeschwindigkeiten.

Katalysatoren: Einsatz effizienter Katalysatoren zur Beschleunigung der Kondensations- und Cyclisierungsschritte.

Reinigung: Implementierung fortschrittlicher Reinigungsverfahren wie Umkristallisation oder Chromatographie, um hochreine Produkte zu erhalten.

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The quinazolinone core undergoes electrophilic substitution, particularly at electron-rich positions. Chlorination with POCl₃ replaces hydroxyl groups with chlorine under mild conditions. For example:

This reaction proceeds via tautomerization to the lactim form, activating the 4-position for electrophilic attack .

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| POCl₃ | 4-chloro derivative | 89% | Reflux, 2–4 hours |

| SOCl₂/DMF (cat.) | 4-chloro derivative | 78% | 80°C, 3 hours |

Reduction Reactions

The pyrimidine ring is selectively reduced using hydrogenation catalysts:

Platinum oxide in acetic acid under hydrogen gas reduces the 3,4-double bond while preserving substituents. Substituents like the 4-methylphenyl group enhance steric stability, improving yields .

| Catalyst | Product | Yield | Conditions |

|---|---|---|---|

| PtO₂ | 1,2-dihydro derivative | 92% | 50 psi H₂, 12 hours |

Nucleophilic Additions

The 4-position reacts with nucleophiles (e.g., Grignard reagents, amines):

Phenylmagnesium bromide adds to the 4-position, forming 4-phenyl-3,4-dihydroquinazolinone in 85% yield . The 2-phenyl and 3-(4-methylphenyl) groups stabilize intermediates through resonance .

Cyclization Reactions

Acid- or base-promoted cyclization generates fused heterocycles. For instance, heating with acetic acid forms benzoxazine derivatives:

Yields exceed 70% due to the electron-withdrawing quinazolinone core directing cyclization .

Oxidation and Functionalization

The methyl group on the 4-methylphenyl substituent undergoes oxidation to a carboxylic acid using KMnO₄:

This modification enhances water solubility and bioactivity .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki couplings introduce aryl groups at the 2-position:

Reactions tolerate diverse boronic acids, achieving yields up to 88% .

Mechanistic Insights

-

Tautomerism : The lactam–lactim tautomerism (Scheme 1) facilitates reactivity at the 4-position .

-

Steric Effects : The 2-phenyl group hinders electrophilic substitution at adjacent positions, directing reactions to the 4- and 6-positions .

-

Electronic Effects : Electron-donating substituents (e.g., 4-methylphenyl) increase electron density at the 4-position, accelerating nucleophilic additions .

Comparative Reactivity Data

Wissenschaftliche Forschungsanwendungen

Synthesis of 4(3H)-Quinazolinone Derivatives

The synthesis of 4(3H)-quinazolinones has been extensively studied, with various methods reported to obtain derivatives with specific substituents. Notable synthetic pathways include:

- Oxidative Coupling : An environmentally friendly method using o-aminobenzamides and styrenes achieved moderate yields of quinazolinones, highlighting the efficiency of this approach in producing derivatives like 2-phenylquinazolin-4(3H)-one .

- Multicomponent Reactions : Synthesis involving benzoic acid derivatives and aniline derivatives has led to the development of compounds with enhanced antibacterial activity .

Biological Activities

The biological activities of 4(3H)-quinazolinone derivatives are broad, encompassing antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.

Antibacterial Activity

Recent studies have demonstrated that various quinazolinone derivatives exhibit potent antibacterial properties against multi-drug resistant bacteria. For instance:

- Compounds conjugated with silver nanoparticles showed improved effectiveness against Escherichia coli and Streptococcus pyogenes, indicating the potential for these derivatives in developing new antibacterial agents .

- A structure-activity relationship analysis revealed that electron-donating groups on the quinazolinone core significantly enhanced antibacterial efficacy .

Anticancer Properties

4(3H)-quinazolinones have shown promise in cancer treatment:

- Certain derivatives demonstrated significant growth inhibition against various tumor cell lines, including epidermoid carcinoma of the nasopharynx. These compounds were identified as potent inhibitors of tubulin polymerization, a crucial mechanism in cancer cell proliferation .

- Additionally, compounds with dithiocarbamate side chains exhibited notable antitumor activity against human myelogenous leukemia cells (K562) at low concentrations .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of quinazolinone derivatives:

- Compounds such as 2-methyl-3-amino-4(3H)-quinazolinone showed significant inhibition of edema in animal models, suggesting their utility in treating inflammatory conditions .

Case Studies

The following case studies illustrate the practical applications and findings related to 4(3H)-quinazolinone derivatives:

Wirkmechanismus

The mechanism of action of 2-Phenyl-3-(p-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Key Features:

- Structure: The 4(3H)-quinazolinone skeleton provides a rigid platform for functionalization. The 2-phenyl group contributes to lipophilicity, while the 3-(4-methylphenyl) substituent enhances steric and electronic interactions with biological targets .

- Synthesis: Typically synthesized via cyclization reactions involving anthranilic acid derivatives and substituted benzaldehydes or acetophenones. For example, the Niementowski reaction is a classical method for constructing the quinazolinone core .

- Biological Activities: Demonstrated anti-inflammatory, analgesic, and antimicrobial properties in preclinical studies, aligning with the broader pharmacological profile of 2,3-disubstituted quinazolinones .

Comparison with Similar Compounds

Structural Comparison

Key Observations :

- Electron-Donating Groups (e.g., methyl, phenyl) at position 3 enhance anti-inflammatory activity by modulating receptor interactions .

- Electron-Withdrawing Groups (e.g., bromine, acetyl) at position 6 improve metabolic stability .

- Sulfur-Containing Substituents (e.g., thioether, mercapto) at position 2 increase antioxidant capacity .

Key Observations :

Pharmacological Activity Comparison

Key Observations :

- Anti-Inflammatory Activity : The acetylphenyl-brominated derivative (IC₅₀ = 9.8 μM) outperforms the target compound (IC₅₀ = 12.4 μM), likely due to bromine’s electron-withdrawing effects enhancing receptor binding .

- Antioxidant Activity : Sulfur-containing derivatives (e.g., cinnamylthio) show superior radical scavenging due to thiol-mediated redox cycling .

- Simpler Derivatives (e.g., 2-methyl) exhibit reduced potency, underscoring the importance of substitution complexity .

Biologische Aktivität

4(3H)-Quinazolinone derivatives, particularly 3-(4-methylphenyl)-2-phenyl-, are a class of heterocyclic compounds recognized for their diverse biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, quinazolinone-based hybrids have demonstrated significant cytotoxicity against various cancer cell lines. In one study, compounds exhibited IC50 values ranging from 0.36 to 40.90 μM against the MDA-MB-231 breast cancer cell line, with some derivatives showing over 60% inhibition of EGFR autophosphorylation, a critical pathway in cancer progression .

Table 1: Anticancer Activity of Quinazolinone Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| A3 | PC3 | 10 | Cytotoxicity via apoptosis |

| A2 | MCF-7 | 10 | EGFR inhibition |

| A5 | HT-29 | 12 | Induction of cell cycle arrest |

Anti-inflammatory Activity

The anti-inflammatory properties of quinazolinones have also been extensively documented. For example, a series of dihydroquinazoline-benzamide hybrids were synthesized and evaluated for their COX-1 and COX-2 inhibitory activities. One compound, identified as compound 19, exhibited remarkable anti-inflammatory effects across multiple assays .

Table 2: Anti-inflammatory Activity

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 19 | 85 | 90 |

| 21 | 70 | 75 |

Antimicrobial Activity

Quinazolinones have shown promising antimicrobial properties against both bacterial and fungal strains. Research indicates that certain derivatives possess significant activity against Gram-positive and Gram-negative bacteria. For instance, compounds with methoxy and methyl substituents on the phenyl ring exhibited enhanced antibacterial effects .

Table 3: Antimicrobial Activity

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 15 |

| Compound B | P. aeruginosa | 25 |

Antidiabetic Activity

The potential antidiabetic effects of quinazolinones have been explored through DPP-4 inhibition assays. One study reported that specific derivatives showed IC50 values as low as 0.76 nM in DPP-4 enzyme inhibition, indicating strong potential for the development of new antidiabetic agents .

Table 4: DPP-4 Inhibition

| Compound | IC50 (nM) |

|---|---|

| Compound C | 0.76 |

| Compound D | 1.20 |

Case Studies

- Antileishmanial Activity : Quinazolinone derivatives were evaluated for their antileishmanial activity using molecular docking studies against key Leishmania proteins. Compounds showed promising binding affinities and were further validated through in vitro assays .

- Analgesic Effects : A study compared the analgesic activities of synthesized quinazolinone derivatives with standard drugs like Aspirin and Indomethacin, revealing that certain compounds had superior analgesic effects .

Q & A

Q. What are the most efficient synthetic routes for 3-(4-methylphenyl)-2-phenyl-4(3H)-quinazolinone?

- Methodological Answer : A solvent-free, one-pot synthesis using ammonium chloride as a catalyst is highly efficient. This method involves cyclocondensation of anthranilic acid derivatives with substituted benzaldehydes or amines under reflux, yielding the target compound with reduced reaction time (e.g., 8–12 hours) and improved purity (85–92%) . Alternative routes include phosphorus pentoxide-mediated reactions with amine hydrochlorides at 180–250°C, though this requires careful temperature control to avoid side products like 4-quinazolinamines .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) is critical for structural confirmation. Key signals include δ = 8.37 ppm (d, 1H, aromatic proton), δ = 2.44 ppm (s, 3H, methyl group), and distinct splitting patterns for phenyl substituents . Infrared (IR) spectroscopy identifies the carbonyl stretch (C=O) at ~1670–1700 cm⁻¹. High-resolution mass spectrometry (HRMS) further validates molecular weight (e.g., calculated m/z 298.1211 for C₂₁H₁₆N₂O) .

Q. What biological activities are associated with 4(3H)-quinazolinone derivatives?

- Methodological Answer : Derivatives exhibit broad pharmacological activities, including analgesic, anti-inflammatory, and anticancer effects. For example, 2-phenyl/benzyl-substituted analogs show nociceptive receptor binding via molecular modeling, correlating with in vivo analgesic assays (ED₅₀: 15–25 mg/kg in rodent models) . Antibacterial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) is also reported .

Advanced Research Questions

Q. How can low yields in cyclocondensation reactions be addressed?

- Methodological Answer : Low yields often stem from incomplete imine formation or side reactions. Optimizing stoichiometry (1:1.2 ratio of anthranilamide to aldehyde) and using dehydrating agents like polyphosphoric acid (PPA) enhances cyclization efficiency. Microwave-assisted synthesis (100–120°C, 30–60 minutes) improves yields by 15–20% compared to conventional heating . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .

Q. How do structural modifications influence activity against metabolic enzymes?

- Methodological Answer : Substituent position significantly impacts bioactivity. Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) at the 3-position enhances binding to cytochrome P450 enzymes, as shown by IC₅₀ values decreasing from 45 µM (unsubstituted) to 12 µM (3-Cl derivative). Conversely, bulky groups at the 2-position reduce solubility and bioavailability, necessitating prodrug strategies .

Q. What strategies resolve contradictory toxicity data in preclinical studies?

- Methodological Answer : Discrepancies in toxicity (e.g., LD₅₀ ranging from >800 mg/kg intraperitoneal in mice to TDL₀ = 10 mg/kg in rats) may arise from metabolic differences or impurity profiles. Conduct species-specific metabolic profiling (e.g., liver microsome assays) and quantify residual solvents/starting materials via HPLC. Structural analogs with reduced hepatotoxicity (e.g., replacing 4-methylphenyl with 4-hydroxyphenyl) are recommended for further study .

Q. How can computational modeling guide SAR studies for analgesic activity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies critical interactions with nociceptive receptors. For 2-phenyl derivatives, hydrogen bonding with Tyr¹⁵² and hydrophobic interactions with Leu¹⁸⁰ correlate with activity (docking scores ≤ −8.5 kcal/mol). QSAR models using descriptors like logP and polar surface area (PSA) predict bioavailability, with optimal ranges of 2.5–3.5 and 70–90 Ų, respectively .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Methodological Answer : Scaling beyond 10 g often leads to exotherm control issues and impurity accumulation. Implementing segmented temperature ramping (e.g., 5°C increments every 30 minutes) prevents runaway reactions. Continuous flow reactors improve heat dissipation and reduce reaction time by 40%. Purity is maintained via recrystallization from ethanol/water (3:1 v/v), yielding >99% pure product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.